molecular formula C11H9BrN2O B13113361 6-Bromo-4-phenoxypyridin-3-amine

6-Bromo-4-phenoxypyridin-3-amine

Cat. No.: B13113361
M. Wt: 265.11 g/mol
InChI Key: IDNWEWSEHCHAFP-UHFFFAOYSA-N
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Description

6-Bromo-4-phenoxypyridin-3-amine is a pyridine derivative characterized by a bromine atom at position 6, a phenoxy group at position 4, and an amine group at position 3. The phenoxy substituent distinguishes it from other brominated pyridines, likely influencing its electronic properties, solubility, and reactivity compared to analogs with halogens or alkyl groups at position 4 .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

6-bromo-4-phenoxypyridin-3-amine

InChI

InChI=1S/C11H9BrN2O/c12-11-6-10(9(13)7-14-11)15-8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

IDNWEWSEHCHAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=C2N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-4-phenoxypyridin-3-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. For example, 6-bromo-3-aminopyridine can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield 6-Bromo-4-phenoxypyridin-3-amine .

Industrial Production Methods

Industrial production of 6-Bromo-4-phenoxypyridin-3-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-phenoxypyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The phenoxy group and the amine group can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the phenoxy and amine groups.

Scientific Research Applications

6-Bromo-4-phenoxypyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It serves as a probe molecule for studying biological pathways and interactions, particularly those involving pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-4-phenoxypyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The phenoxy and amine groups can interact with the active sites of these targets, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-4-phenoxypyridin-3-amine with structurally related pyridine derivatives, focusing on substituent patterns, molecular properties, and commercial availability.

Table 1: Comparative Analysis of Brominated Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity (%) Price (USD/g) Key Features/Applications
6-Bromo-2-chloro-4-iodopyridin-3-amine Br (6), Cl (2), I (4) C₅H₃BrClIN₂ 352.36 N/A 400–4800* High halogen density for cross-coupling reactions
6-Bromo-4-methylpyridin-3-amine Br (6), CH₃ (4) C₆H₇BrN₂ 201.04 N/A N/A Methyl group enhances lipophilicity
6-Bromo-2-fluoropyridin-3-amine Br (6), F (2) C₅H₄BrFN₂ 205.00 97 N/A Fluorine improves metabolic stability
6-Bromo-2-chloro-4-methylpyridin-3-amine Br (6), Cl (2), CH₃ (4) C₆H₆BrClN₂ 235.49 N/A N/A Dual halogenation for selective functionalization
6-Bromo-2,4-dimethylpyridin-3-amine Br (6), CH₃ (2,4) C₇H₉BrN₂ 215.07 N/A N/A Steric hindrance from methyl groups
5-Bromo-6-methoxypyridin-3-amine Br (5), OCH₃ (6) C₆H₇BrN₂O 219.04 N/A N/A Methoxy group enhances solubility
6-Bromo-4-phenoxypyridin-3-amine Br (6), OPh (4) C₁₁H₉BrN₂O 277.11 N/A N/A Phenoxy group enables π-π interactions in drug design

*Price ranges reflect 1 g ($400) to 25 g ($4800) quantities .

Key Comparative Insights:

Substituent Effects: Halogen Diversity: Compounds like 6-Bromo-2-chloro-4-iodopyridin-3-amine (triple halogenation) are tailored for Suzuki-Miyaura couplings, whereas 6-Bromo-4-phenoxypyridin-3-amine’s phenoxy group may facilitate interactions with aromatic biological targets . Electron-Donating Groups: The methoxy group in 5-Bromo-6-methoxypyridin-3-amine increases solubility, contrasting with the electron-withdrawing bromine in the target compound .

Structural and Functional Trade-offs: Lipophilicity: Methyl-substituted analogs (e.g., 6-Bromo-4-methylpyridin-3-amine) exhibit higher lipophilicity than the phenoxy variant, impacting membrane permeability .

Commercial Viability: High-cost halogenated derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) are typically reserved for specialized syntheses, whereas non-halogenated analogs like 6-Bromo-4-phenoxypyridin-3-amine may offer cost advantages in scaled applications .

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